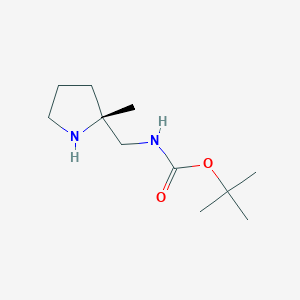

(2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine

Description

BenchChem offers high-quality (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[[(2R)-2-methylpyrrolidin-2-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)12-8-11(4)6-5-7-13-11/h13H,5-8H2,1-4H3,(H,12,14)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWXOBCPVLKGMO-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCN1)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601132539 | |

| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408002-82-3 | |

| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408002-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[[(2R)-2-methyl-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601132539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tert-Butyl ((2R)-2-methylpyrrolidin-2-yl)methylcarbamate

This guide provides an in-depth technical analysis of tert-butyl ((2R)-2-methylpyrrolidin-2-yl)methylcarbamate , a specialized chiral building block used in the synthesis of conformationally constrained peptidomimetics and small molecule inhibitors (e.g., kinase inhibitors, GPCR ligands).

Executive Summary & Compound Identity

tert-butyl ((2R)-2-methylpyrrolidin-2-yl)methylcarbamate is a chiral pyrrolidine derivative characterized by a quaternary carbon center at the C2 position. Unlike standard proline derivatives, this molecule features a methyl group and a Boc-protected aminomethyl arm at the same carbon, creating a rigid steric environment.

Critical Structural Distinction: Researchers frequently confuse this compound with its regioisomer, (R)-2-(Aminomethyl)-1-Boc-pyrrolidine.

-

Target Compound: Ring Nitrogen is free (secondary amine); Side-chain Nitrogen is Boc-protected .

-

Common Isomer: Ring Nitrogen is Boc-protected ; Side-chain Nitrogen is free .

Nomenclature & Identification Data

| Identifier Type | Value / Description |

| IUPAC Name | tert-butyl {[(2R)-2-methylpyrrolidin-2-yl]methyl}carbamate |

| Common Name | (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine |

| CAS Number | 1205749-10-5 (Generic/Racemic parent); Specific stereoisomers often custom-synthesized. |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.31 g/mol |

| SMILES | CC1(CCCN1)CNC(=O)OC(C)(C)C |

| InChI Key | JJWXOBCPVLKGMO-UHFFFAOYSA-N (Racemic) |

Synonyms List

-

Carbamic acid, N-[(2-methyl-2-pyrrolidinyl)methyl]-, 1,1-dimethylethyl ester, (2R)-

-

(R)-2-Methyl-2-[(tert-butoxycarbonylamino)methyl]pyrrolidine

-

tert-Butyl N-((2R)-2-methylpyrrolidin-2-yl)methylcarbamate

-

1,1-Dimethylethyl {[(2R)-2-methylpyrrolidin-2-yl]methyl}carbamate

Physicochemical Profile

This compound typically exists as a viscous oil or low-melting solid. Its quaternary center at C2 significantly alters its pKa and lipophilicity compared to non-methylated analogs.

| Property | Value (Predicted/Experimental) | Relevance |

| LogP | ~1.2 - 1.5 | Moderate lipophilicity; suitable for CNS drug scaffolds. |

| pKa (Ring NH) | ~9.5 - 10.0 | Highly basic secondary amine; requires protection during acidic workups. |

| H-Bond Donors | 2 (Ring NH, Carbamate NH) | Key interaction points for binding assays. |

| Rotatable Bonds | 3 | Restricted conformational freedom due to alpha-methyl group. |

Synthetic Utility & Applications

Conformational Restriction in Drug Design

The C2-methyl group introduces "alpha-methyl constraints," locking the pyrrolidine ring into specific puckering conformations. This is vital for:

-

Peptidomimetics: Mimicking beta-turns in peptide backbones.

-

Kinase Inhibitors: Orienting the side chain into hydrophobic pockets (e.g., JAK, LRRK2 inhibitors).

-

GPCR Ligands: Increasing metabolic stability by blocking oxidation at the alpha-carbon.

Metabolic Stability

The quaternary center prevents metabolic degradation via cytochrome P450-mediated alpha-hydroxylation, a common clearance pathway for pyrrolidine-based drugs.

Experimental Protocols

Synthesis Workflow (Retrosynthetic Analysis)

The synthesis of the (2R)-isomer requires establishing the quaternary center with high enantioselectivity. The most robust route utilizes (R)-2-Methylproline as the chiral pool starting material.

DOT Diagram: Synthesis Pathway

Figure 1: Step-wise synthesis from (R)-2-Methylproline, ensuring retention of stereochemistry.

Detailed Protocol: Selective Boc Protection

Note: This protocol assumes you have reached the intermediate (R)-1-benzyl-2-(aminomethyl)-2-methylpyrrolidine.

Objective: Selectively protect the primary amine (side chain) with Boc while preserving the tertiary amine (ring) for subsequent debenzylation.

-

Preparation: Dissolve (R)-1-benzyl-2-(aminomethyl)-2-methylpyrrolidine (1.0 eq) in DCM (10 mL/g) at 0°C.

-

Reagent Addition: Add Triethylamine (1.5 eq) followed by slow addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in minimal DCM.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (Product is less polar than starting diamine).

-

Workup: Wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

-

Debenzylation (Critical Step):

-

Dissolve the crude N-Bn, N'-Boc intermediate in MeOH.

-

Add Pd(OH)₂/C (Pearlman's catalyst, 10 wt%).

-

Stir under H₂ atmosphere (balloon or 1 atm) for 12-18 hours.

-

Filter through Celite to remove catalyst.

-

Result: The filtrate contains the target compound with the free secondary ring amine.

-

Handling & Storage

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free secondary amine is sensitive to CO₂ absorption (carbamate formation) and oxidation over time.

-

Stability: Stable in organic solvents (DMSO, MeOH, DCM). Avoid prolonged exposure to strong acids (TFA, HCl) which will remove the Boc group.

Structural Visualization

The following diagram illustrates the connectivity and the specific "Free Ring NH / Protected Sidechain" configuration that defines this chemical entry.

DOT Diagram: Chemical Connectivity

Figure 2: Connectivity map highlighting the quaternary C2 center and the differentiation between the free ring nitrogen and the protected side chain.

References

-

PubChem Compound Summary. (2025). tert-Butyl ((2-methylpyrrolidin-2-yl)methyl)carbamate (CAS 1205749-10-5). National Center for Biotechnology Information. Link

- Overman, L. E., & Stout, T. J. (1991). Enantioselective synthesis of 2-substituted pyrrolidines. Journal of the American Chemical Society.

-

BenchChem Application Notes. (2025). The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Link

-

World Intellectual Property Organization. (2008). WO2008137087A1 - Processes for preparing (R)-2-methylpyrrolidine. (Describes the synthesis of the core scaffold). Link

-

ChemicalBook. (2025). Product Entry: tert-Butyl (pyrrolidin-2-yl)methylcarbamate derivatives. Link

An In-depth Technical Guide to α-Methyl Proline Derivatives in Drug Discovery

Abstract

The strategic incorporation of conformationally constrained amino acids is a cornerstone of modern medicinal chemistry, enabling the design of peptides and small molecules with enhanced potency, selectivity, and metabolic stability.[1] Among these, α-methyl proline ((αMe)Pro) has emerged as a uniquely powerful building block.[2] This technical guide provides an in-depth exploration of α-methyl proline derivatives for researchers, scientists, and drug development professionals. We will dissect the synthetic challenges and methodologies, elucidate the profound conformational effects of α-methylation, and showcase its successful application in drug discovery through case studies. This guide is structured to provide not just protocols, but the causal reasoning behind experimental choices, empowering researchers to rationally design next-generation therapeutics.

The Strategic Imperative for Conformational Constraint

Peptides often suffer from poor pharmacokinetic profiles, including low bioavailability and rapid degradation by proteases.[3] A primary reason is their inherent flexibility, which allows them to adopt a multitude of conformations, only one of which is the "bioactive" conformation recognized by the target receptor or enzyme. By incorporating residues like α-methyl proline, chemists can "pre-organize" a molecule into its active shape, reducing the entropic penalty of binding and enhancing affinity.[1] Furthermore, the quaternary α-carbon introduced by methylation provides a steric shield, significantly hindering enzymatic degradation.[4]

The Synthetic Hurdle: Asymmetric Synthesis of a Quaternary Center

The creation of the α-methylated quaternary stereocenter in proline is a non-trivial synthetic challenge. Direct methylation of proline derivatives often leads to racemization or low yields. Therefore, numerous sophisticated strategies have been developed to achieve high enantiopurity.

Key Synthetic Strategies

-

Chiral Auxiliary-Based Methods: These methods involve temporarily attaching a chiral molecule (the auxiliary) to an alanine-like precursor. The auxiliary then directs the stereoselective alkylation to form the quaternary center.[5][6] While effective, these methods can require harsh conditions to remove the auxiliary.[5]

-

Phase-Transfer Catalysis: This approach uses chiral catalysts to ferry reagents between aqueous and organic phases, enabling highly enantioselective alkylations of alanine derivatives under milder conditions.[5][6]

-

"Memory of Chirality" (MOC): This elegant strategy involves the generation of a transient, planar enolate from a chiral starting material. The inherent chirality of the surrounding molecular environment directs the incoming electrophile (e.g., methyl iodide) to one face of the enolate, preserving the stereochemical information of the starting material.[2]

Example Protocol: Asymmetric Synthesis via a Chiral Auxiliary

The following protocol is a conceptualized example based on established methodologies for diastereoselective alkylation.[5][7]

Objective: To synthesize enantiomerically enriched N-Boc-(S)-α-methylproline.

Workflow:

-

Coupling: Couple N-Boc-alanine with a suitable chiral auxiliary (e.g., a pseudoephenamine derivative) using a peptide coupling agent (e.g., pivaloyl chloride) to form a chiral alaninamide.[5]

-

Deprotonation: Treat the alaninamide with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperature (-78 °C) to generate a stereochemically defined enolate. The chiral auxiliary directs the conformation of the enolate.

-

Alkylation: Introduce an alkylating agent for the proline ring closure, such as 1-chloro-3-iodopropane.[7] The electrophile will add to the enolate from the less sterically hindered face, as dictated by the auxiliary.

-

Second Alkylation (Methylation): After formation of the proline ring precursor, a second deprotonation/alkylation step is performed using methyl iodide to install the α-methyl group, again under the stereochemical control of the auxiliary.

-

Hydrolysis & Cyclization: Cleave the chiral auxiliary and the ester group under acidic conditions (e.g., refluxing HCl). This step also drives the final intramolecular cyclization to form the pyrrolidine ring of α-methylproline.[7]

-

Protection: The resulting amino acid is then protected with a Boc group (di-tert-butyl dicarbonate) for use in subsequent peptide synthesis.

Caption: General workflow for chiral auxiliary-based synthesis of (S)-α-methylproline.

The Conformational Consequences of α-Methylation

The introduction of a single methyl group at the α-carbon of proline has profound and predictable effects on the local and global conformation of a peptide backbone.

Restriction of Ramachandran Space

In any amino acid, the conformation of the peptide backbone is largely defined by the torsional angles phi (φ) and psi (ψ). For a standard L-proline residue, the φ angle is already restricted to approximately -65° ± 25° due to the cyclic nature of its side chain.[8] The addition of the α-methyl group introduces significant steric hindrance, further constraining the allowable (φ, ψ) combinations. C(α)-methyl-L-proline is considered one of the most conformationally constrained amino acids.[9] Its φ and ω (omega) torsion angles are largely restricted to approximately -60° and 180° (trans), respectively.[9][10]

The psi (ψ) angle, however, can still populate distinct regions, primarily:

-

~ -30°: Corresponding to a 3₁₀- or α-helical conformation.[9]

-

~ 140°: Corresponding to a semi-extended, polyproline II (PPII) type structure.[9]

While both conformations are possible, the α-methyl group creates a strong preference for the helical (ψ ≈ -30°) region, in stark contrast to unsubstituted proline.[9][11]

Caption: Steric effect of α-methylation restricts allowable Ramachandran (φ,ψ) space.

Biasing the cis-trans Amide Bond Isomerism

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique in that it can readily adopt both trans (ω ≈ 180°) and cis (ω ≈ 0°) conformations.[12] This isomerization is often a rate-limiting step in protein folding.[12] The α-methyl group introduces a steric clash that strongly disfavors the cis conformation, effectively locking the preceding peptide bond in the trans state.[10][13] While some studies have detected populated cis conformers in small, protected α-methylproline derivatives, within a peptide chain, the trans conformer is overwhelmingly detected.[10] This property is invaluable for preventing undesirable isomerization and locking a molecule into a single, well-defined backbone geometry.

Induction of Secondary Structures: The β-Turn

Proline is frequently found in β-turns, which are structures where the peptide chain reverses its direction.[14] The conformational rigidity of α-methylproline further enhances this propensity.[13] By replacing a standard proline with (αMe)Pro at the i+1 position of a turn, researchers can stabilize the turn structure, promoting the formation of antiparallel β-sheets and well-defined hairpin loops.[4][13][14] This has been exploited to stabilize bioactive peptide conformations.

| Feature | Standard L-Proline | L-α-Methylproline |

| φ Angle | ~ -65° ± 25°[8] | ~ -60° (highly restricted)[9] |

| ψ Angle | Populates multiple regions | Strong preference for helical region (~ -30°)[9] |

| ω (Amide Bond) | cis and trans isomers populated | Overwhelmingly trans in peptides[10] |

| β-Turn Propensity | High | Very High[13] |

| Table 1. Comparison of Conformational Properties. |

Applications in Drug Discovery

The unique properties of α-methyl proline derivatives have been leveraged to improve drug candidates across various therapeutic areas.[15][16][17]

Enhancing Metabolic Stability: Protease Inhibition

Proteases are enzymes that cleave peptide bonds, leading to the rapid degradation of peptide drugs in vivo.[18] The quaternary carbon of an α-methyl proline residue acts as a steric shield, preventing the peptide backbone from fitting into the active site of many proteases. This modification can dramatically increase the half-life of a peptide therapeutic.[4]

Caption: The α-methyl group sterically hinders protease binding, enhancing metabolic stability.

Case Study: Renin Inhibitors

Renin is a protease that plays a critical role in regulating blood pressure. Inhibitors of renin are valuable antihypertensive agents. Structure-activity relationship (SAR) studies on inhibitors based on the angiotensinogen sequence revealed that incorporating α-methylproline at the P4 site led to potent renin inhibitors with significant in vitro metabolic stability.[19] The (αMe)Pro residue served a dual purpose: it locked the inhibitor into a conformation favorable for binding to the renin active site and simultaneously protected a nearby peptide bond from cleavage.

| Compound Derivative | Renin IC₅₀ (nM) | Rationale for Change |

| Boc-Pro-Phe-His... | >1000 | Parent peptide, susceptible to cleavage. |

| Boc-αMePro-Phe-His... | 2.5 | (αMe)Pro locks conformation and shields from proteolysis.[19] |

| Table 2. Example data illustrating the impact of α-methylation on the potency of a renin inhibitor peptide. (Note: Data is illustrative based on published findings). |

Conclusion and Future Outlook

α-Methyl proline is more than just a modified amino acid; it is a powerful tool for molecular design. Its ability to rigidly control local backbone geometry, bias amide bond isomerism, and enhance metabolic stability makes it an invaluable component in the medicinal chemist's toolbox.[17] From stabilizing β-turns in bioactive peptides to shielding molecules from proteolytic degradation, the applications are vast and continue to expand.[4][12] As synthetic methodologies become more efficient and our understanding of conformational control deepens, we can expect to see α-methyl proline derivatives play an even greater role in the development of potent, selective, and durable therapeutics.[16]

References

-

Myers, A. G., et al. (n.d.). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. PMC. Available at: [Link]

-

Alonso, H., et al. (n.d.). Conformational Preferences of α-Substituted Proline Analogues. PMC. Available at: [Link]

-

Lu, T.-J., & Lin, C.-K. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry. Available at: [Link]

-

Soloshonok, V. A., & Ono, T. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link]

-

Various Authors. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]

-

Moretto, A., et al. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? PubMed. Available at: [Link]

-

Torbeev, V. Y., & Hilvert, D. (2012). cis-trans Peptide-Bond Isomerization in α-Methylproline Derivatives. Helvetica Chimica Acta. Available at: [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. Available at: [Link]

-

Corey, E. J., et al. (1970). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society. Available at: [Link]

-

Various Authors. (n.d.). Proline and α-Methylproline as Chiral Auxiliaries for the Synthesis of Enantiopure Bis-Cyclometalated Iridium(III) Complexes. ResearchGate. Available at: [Link]

-

Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. Available at: [Link]

-

Samant, M., & Zondlo, N. J. (2020). Conformational landscape of substituted prolines. PMC. Available at: [Link]

-

Fu, G. C., et al. (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. Available at: [Link]

-

Seebach, D., et al. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses. Available at: [Link]

-

Zondlo, N. J., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Available at: [Link]

-

Mhaske, S. B., et al. (2026). Proline as Its Own Auxiliary: A New Method for the Enantioselective Synthesis of 2-Methylproline. Synfacts. Available at: [Link]

-

Toniolo, C., et al. (2008). C(alpha)-methyl proline: a unique example of split personality. PubMed. Available at: [Link]

-

Moretto, A., et al. (2009). Is the Backbone Conformation of Cα‐Methyl Proline Restricted to a Single Region? ResearchGate. Available at: [Link]

-

Smith, A. B., III, et al. (n.d.). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. PMC. Available at: [Link]

-

SciSpace. (n.d.). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. SciSpace. Available at: [Link]

- Inventor. (2019). Method for preparation of alpha-methyl-l-proline. Google Patents.

-

University of Massachusetts. (n.d.). Beta turns. UMass.edu. Available at: [Link]

-

Zondlo, N. J., et al. (2024). Stabilization of cis-Proline and type VI β-turns via C. bioRxiv. Available at: [Link]

-

He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Scientific Research Publishing. Available at: [Link]

-

Howard, J. B., et al. (1983). The methylamine reactive site and protease inhibition in alpha 2-macroglobulin. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). Protease inhibitor (pharmacology). Wikipedia. Available at: [Link]

-

Various Authors. (n.d.). Pharmacokinetics of Protein and Peptide Conjugates. PMC. Available at: [Link]

Sources

- 1. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 3. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Proline Derivatives and Analogs [sigmaaldrich.com]

- 13. C(alpha)-methyl proline: a unique example of split personality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chime Test Page [chem.uwec.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. The methylamine reactive site and protease inhibition in alpha 2-macroglobulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. α-甲基-L-脯氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Importance of Chiral 2,2-Disubstituted Pyrrolidines in Modern Drug Discovery

An In-Depth Technical Guide to Suppliers of Chiral 2,2-Disubstituted Pyrrolidine Scaffolds

The pyrrolidine ring is one of the most vital saturated heterocyclic scaffolds in medicinal chemistry, appearing in nearly 20% of FDA-approved drugs that contain such a unit. Its prevalence stems from its utility as a versatile, conformationally restricted scaffold that can effectively orient substituents into three-dimensional space, enhancing interactions with biological targets. When this scaffold is further refined with a chiral quaternary stereocenter at the C2 position, it creates a 2,2-disubstituted pyrrolidine, a structure of immense value and significant synthetic challenge.

These scaffolds offer a distinct advantage over their flat, aromatic counterparts by providing a more complex, sp3-hybridized framework. This molecular complexity is a key descriptor linked to the clinical success of new bioactive molecules.[1] The fixed stereochemistry of the quaternary center allows for the precise positioning of two distinct side chains, enabling chemists to probe specific vectors within a target's binding pocket, a desirable trait for optimizing potency and selectivity. However, the construction of this congested, stereochemically defined center is non-trivial, often requiring multi-step, technically demanding synthetic routes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic landscape and a detailed analysis of commercial suppliers for these critical building blocks.

The Synthetic Conundrum: Asymmetric Synthesis of the C2 Quaternary Center

The primary hurdle in accessing chiral 2,2-disubstituted pyrrolidines is the enantioselective formation of the fully substituted carbon atom at the 2-position. Numerous strategies have been developed to address this, each with its own set of advantages and limitations. Understanding these approaches provides the necessary context for evaluating the value offered by specialized suppliers.

Key synthetic strategies include:

-

Asymmetric Allylic Alkylation (AAA): This powerful method involves creating the stereogenic quaternary center first on an acyclic or larger ring precursor, followed by a subsequent ring-forming or ring-contraction step to yield the final pyrrolidine.[2][3] This approach offers high enantioselectivity but can require careful optimization of catalysts and reaction conditions.

-

[3+2] Cycloadditions: The reaction of azomethine ylides with appropriately substituted alkenes provides a direct route to the pyrrolidine core.[4][5] Achieving high stereocontrol for 2,2-disubstitution often requires the use of chiral auxiliaries or catalysts.

-

Asymmetric Lithiation and Electrophilic Quenching: This classical method involves the deprotonation of an N-Boc protected pyrrolidine using a chiral base, followed by trapping the resulting organolithium species with an electrophile. While effective, this route often requires cryogenic temperatures and the use of pyrophoric reagents.

-

Aza-Michael Cyclization: An intramolecular conjugate addition can be used to form the pyrrolidine ring, with chirality induced by a chiral catalyst, such as a phosphoric acid.

The complexity and resource-intensive nature of these methods often make commercial procurement a more efficient and cost-effective strategy, particularly for research programs requiring a diverse range of analogs.

The Commercial Supplier Landscape

The market for chiral 2,2-disubstituted pyrrolidine scaffolds is serviced by a combination of large chemical suppliers with broad catalogs, specialized building-block providers, and contract research organizations (CROs) offering custom synthesis services. The choice of supplier often depends on the required scale, structural novelty, and the stage of the drug discovery program.

Leading Suppliers and Service Providers

| Supplier/Provider | Type | Scale | Key Strengths & Offerings |

| Enamine | Specialty Building Blocks / Custom | mg - multi-kg | World-renowned for its vast collection of unique and novel building blocks for drug discovery. Offers both off-the-shelf pyrrolidines and robust custom synthesis capabilities.[4] |

| Sigma-Aldrich (Merck) | Broad Catalog | mg - kg | Extensive catalog of chemicals, including a variety of chiral starting materials and some functionalized pyrrolidine derivatives. Reliable for foundational reagents. |

| TCI America | Broad Catalog | mg - kg | Offers a wide range of organic reagents, including many chiral building blocks and organocatalysts relevant to pyrrolidine synthesis.[6] |

| BLDpharm | Specialty Building Blocks | mg - kg | Provides a large and diverse catalog of chiral building blocks, including numerous substituted pyrrolidine derivatives suitable for medicinal chemistry programs.[7] |

| WuXi AppTec | Custom Synthesis / CRO | mg - multi-ton | A leading global CRO with extensive expertise in complex, multi-step custom synthesis, process development, and scale-up for pharmaceutical applications. |

| Sunway Pharm Ltd | Specialty Building Blocks | mg - g | Supplies a range of chiral building blocks and pharmaceutical intermediates, including specific enantiopure pyrrolidine structures.[8] |

Case Study: A Representative Synthetic Protocol

To fully appreciate the complexity involved, this section details a validated, multi-step synthesis of enantioenriched 2,2-disubstituted pyrrolidines. The chosen methodology leverages a palladium-catalyzed asymmetric allylic alkylation to set the crucial stereocenter, followed by a stereospecific ring contraction.[3] This protocol exemplifies the type of expert chemistry performed by custom synthesis providers.

Protocol: Enantioselective Synthesis of a Cbz-Protected 2-Allyl-2-Methylpyrrolidine

This protocol is adapted from the strategy reported by G.C. Micalizio and coworkers.[3] It demonstrates the construction of the quaternary center on a six-membered ring precursor, which then contracts to the desired five-membered pyrrolidine.

Step 1: Synthesis of Imide Precursor

-

React glutaric anhydride with O-benzylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane (DCM) at room temperature for 12-18 hours to form the corresponding hydroxamic acid.

-

Cyclize the hydroxamic acid using a dehydrating agent such as acetic anhydride at elevated temperature (e.g., 100 °C) to afford the N-benzyloxy-glutarimide precursor.

Step 2: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

-

In an inert atmosphere glovebox, charge a reaction vessel with the N-benzyloxy-glutarimide precursor, a palladium catalyst (e.g., Pd₂(dba)₃), and a chiral phosphine ligand (e.g., (R)-L1).

-

Dissolve the solids in an anhydrous, degassed solvent (e.g., tetrahydrofuran, THF).

-

Add the allylic substrate (e.g., an allyl enol carbonate) to the solution.

-

Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup followed by purification via flash column chromatography to isolate the enantioenriched 2-allyl-2-methyl-N-benzyloxy-glutarimide. Causality Note: The choice of chiral ligand is critical; it coordinates to the palladium center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack, thereby establishing the product's stereochemistry.

Step 3: Reduction and Stereospecific Ring Contraction

-

Dissolve the product from Step 2 in a protic solvent mixture (e.g., THF/H₂O).

-

Cool the solution to 0 °C and add a reducing agent (e.g., sodium borohydride, NaBH₄) portion-wise to reduce the imide to the corresponding hydroxamic acid.

-

After reduction is complete, acidify the mixture and extract the product.

-

Subject the crude hydroxamic acid to thermal conditions (e.g., refluxing in toluene) to induce a "Spino" ring contraction. This step proceeds stereospecifically, retaining the configuration of the quaternary center.[2]

-

Purify the resulting carbamate-protected 2,2-disubstituted pyrrolidine by flash chromatography.

Conclusion: The Build vs. Buy Decision

The synthesis of chiral 2,2-disubstituted pyrrolidines is a technically demanding endeavor that requires significant expertise in asymmetric catalysis and multi-step synthesis. For drug discovery programs, the decision to synthesize these scaffolds in-house versus procuring them from a commercial supplier is a critical strategic choice.

-

In-house Synthesis: Offers maximum control and the potential to create highly novel, proprietary scaffolds. However, it requires substantial investment in time, resources, and specialized personnel.

-

Commercial Procurement: Provides rapid access to a diverse range of building blocks, accelerating project timelines.[4] Custom synthesis from a reputable CRO mitigates risk and leverages external expertise for complex routes, allowing internal teams to focus on downstream activities like biological screening and lead optimization.

For many research and development teams, a hybrid approach is optimal: utilizing commercially available analogs for initial structure-activity relationship (SAR) studies and engaging a trusted custom synthesis partner for novel, high-value targets or scale-up activities. A thorough understanding of the supplier landscape is therefore indispensable for any organization aiming to leverage the unique structural and biological potential of chiral 2,2-disubstituted pyrrolidines.

References

-

ResearchGate. Synthesis of 2‐aryl‐2‐methylpyrrolidines 3 from γ‐azido‐N‐tosylhydrazone 1 a and arylboronic acids. Available at: [Link]

-

ResearchGate. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction | Request PDF. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Available at: [Link]

-

White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available at: [Link]

-

ResearchGate. Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines, and azepanes. Available at: [Link]

-

ACS Publications. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. Available at: [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Available at: [Link]

-

PubMed. Synthesis of 2,2-disubstituted pyrrolidine-4-carboxylic acid derivatives and their incorporation into beta-peptide oligomers. Available at: [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.

-

Tradeindia. Pyrrolidine (CAS NO 123-75-1) Manufacturers, Pyrrolidine Suppliers, Exporters. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

-

Bharavi Labs. Chiral Amines Pharmaceuticals. Available at: [Link]

- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

Cefa Cilinas. Pyrrolidine Manufacturers, Suppliers & Exporters. Available at: [Link]

-

Scopus. Synthesis of enantiopure pyrrolidine and piperidine derivatives via ring closing metathesis. Available at: [Link]

-

PubMed. Construction of enantiopure pyrrolidine ring system via asymmetric [3+2]-cycloaddition of azomethine ylides. Available at: [Link]

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Construction of enantiopure pyrrolidine ring system via asymmetric [3+2]-cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. (Chiral Building Blocks) | BLDpharm [bldpharm.com]

- 8. Chiral Building Blocks - Sunway Pharm Ltd [3wpharm.com]

Methodological & Application

Application Note: High-Performance Functionalization of 2-Methylpyrrolidine Scaffolds

Executive Summary

The 2-methylpyrrolidine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in nicotinic acetylcholine receptor (nAChR) ligands (e.g., ABT-418) and histamine H3 antagonists. However, the

This guide provides validated protocols to overcome these steric barriers. Unlike unhindered pyrrolidine, the 2-methyl variant requires specific ligand architectures in cross-coupling and tailored reducing agents in alkylation to prevent side reactions and ensure high enantiopurity.

Strategic Analysis: The Steric Challenge

The reactivity profile of 2-methylpyrrolidine is defined by the conflict between its electronic availability and steric accessibility .

-

Basicity vs. Nucleophilicity: While the electron-donating methyl group theoretically increases electron density on the nitrogen (making it a strong base, pKa

10.5–11.0), it simultaneously blocks the approach of electrophiles. This results in a nucleophile that is basic but kinetically sluggish in substitution reactions. -

Chiral Integrity: The C2 stereocenter is prone to racemization under harsh basic conditions or high temperatures, particularly if the reaction proceeds via an iminium ion intermediate that can tautomerize.

-

The "Face" Effect: The methyl group effectively shields one face of the pyrrolidine ring. Reagents must approach from the anti face, necessitating smaller electrophiles or highly active catalysts.

Decision Matrix for Functionalization

Use the following logic flow to select the optimal pathway for your target:

Figure 1: Strategic decision tree for 2-methylpyrrolidine functionalization.

Protocol A: Reductive Amination (N-Alkylation)

The Gold Standard: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization) due to the uncontrolled reactivity of the product. Reductive amination using Sodium Triacetoxyborohydride (STAB) is the superior method for introducing alkyl groups.

Why STAB?

STAB is milder than Sodium Cyanoborohydride (NaCNBH

Experimental Procedure

Reagents:

-

2-Methylpyrrolidine (1.0 equiv)

-

Aldehyde/Ketone (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried flask under N

, dissolve 2-methylpyrrolidine (1.0 mmol) and the carbonyl component (1.1 mmol) in DCE (5 mL). -

Activation: Add AcOH (1.0 mmol). Note: The acid catalyzes iminium formation, which is the rate-limiting step for hindered amines. Stir for 15–30 minutes at Room Temperature (RT).

-

Reduction: Cool to 0°C. Add STAB (1.4 mmol) in one portion. The reaction may bubble slightly.

-

Reaction: Allow to warm to RT and stir for 4–16 hours.

-

QC Check: Monitor by TLC/LCMS. Look for the disappearance of the aldehyde.

-

-

Workup: Quench with saturated aqueous NaHCO

(caution: gas evolution). Extract with DCM (3x). Wash combined organics with brine, dry over Na

Critical Insight: For extremely hindered ketones, replace STAB with NaCNBH

Protocol B: Buchwald-Hartwig (N-Arylation)

The Challenge: The steric bulk of the methyl group makes the reductive elimination step of the catalytic cycle difficult. Standard ligands like BINAP or PPh

The Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands). RuPhos is the specific "ligand of choice" for secondary amines with steric hindrance.

Experimental Procedure

Reagents:

-

Aryl Bromide/Chloride (1.0 equiv)

-

2-Methylpyrrolidine (1.2 equiv)

-

Catalyst: Pd

(dba) -

Ligand: RuPhos (2–4 mol%) (Ratio Pd:Ligand = 1:2)

-

Base: NaOtBu (1.5 equiv)

-

Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step:

-

Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix Pd

(dba) -

Addition: Add the aryl halide, 2-methylpyrrolidine, and NaOtBu.

-

Heating: Seal the vial and heat to 80–100°C.

-

Note: The

-methyl group slows the reaction; 100°C is often required to drive conversion.

-

-

Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.

Self-Validating Check: If the reaction turns black and precipitates palladium black (mirror) early (<1 hour), the ligand has dissociated, or oxygen entered. The active RuPhos-Pd complex should remain a clear orange/brown solution.

Protocol C: Amide Coupling (N-Acylation)

While standard couplings (EDC/HOBt) work for simple amines, the 2-methyl group can retard the attack on the activated ester.

Recommended System: HATU/DIPEA

-

Dissolve Carboxylic Acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins to form the O-At activated ester.

-

Add 2-methylpyrrolidine (1.1 equiv).

-

Stir at RT.

Alternative for Stubborn Substrates: T3P (Propylphosphonic Anhydride) If HATU fails or epimerization of the acid is a concern, use T3P (50% in EtOAc).

-

Mix Acid, Amine, and Pyridine (3 equiv) in EtOAc.

-

Add T3P (1.5 equiv) dropwise.

-

T3P acts as a kinetic trap, driving the reaction without generating free racemizing species.

Data Summary & Troubleshooting

Comparative Performance of Methods

| Method | Target Bond | Key Reagent | Success Rate with 2-Me-Pyrrolidine | Primary Risk |

| Reductive Amination | C(sp3)-N | STAB / AcOH | High (>90%) | Incomplete imine formation |

| Buchwald-Hartwig | C(sp2)-N | RuPhos-Pd | Med-High (75-85%) | |

| Amide Coupling | (C=O)-N | HATU | High (>95%) | Epimerization of chiral acids |

| SNAr | C(sp2)-N | Base/Heat | Low | Requires strong EWG on aryl ring |

Troubleshooting Guide

-

Problem: Low yield in Reductive Amination.

-

Root Cause: Imine formation is too slow due to sterics.

-

Fix: Add 4Å Molecular Sieves to the reaction to scavenge water and drive the equilibrium toward the imine before adding the reducing agent.

-

-

Problem: Enantiomeric Excess (ee) erosion.

-

Root Cause: High temperatures in basic media (Buchwald).

-

Fix: Switch base from NaOtBu to Cs

CO

-

References

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862. Link

-

Buchwald-Hartwig Ligand Selection: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. Link

-

ABT-418 Pharmacology & Structure: Arneric, S. P., et al. "Preclinical pharmacology of ABT-418: a prototypical cholinergic channel activator for the potential treatment of Alzheimer's disease." CNS Drug Reviews, 1995. Link

-

Amide Coupling with T3P: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016. Link

-

2-Methylpyrrolidine Properties: PubChem Compound Summary for CID 13003. Link

Application Notes and Protocols for the Selective Boc-Deprotection of α-Methyl Pyrrolidine Amines

Introduction

The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties.[1] The introduction of a methyl group at the α-position of the pyrrolidine ring can impart conformational rigidity and improve metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is widely employed to mask the secondary amine of the pyrrolidine ring during multi-step syntheses due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[2] However, the steric hindrance imparted by the α-methyl group presents a unique challenge for the selective removal of the Boc group, particularly in molecules bearing multiple Boc-protected amines with varying steric environments.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the selective Boc-deprotection of α-methyl pyrrolidine amines. We will delve into the mechanistic underpinnings of Boc deprotection, explore strategies to achieve selectivity based on kinetic versus thermodynamic control, and provide detailed, field-proven protocols for both selective and non-selective deprotection.

Theoretical Background: The Mechanism and Selectivity of Boc Deprotection

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The initial step involves the protonation of the carbamate carbonyl oxygen by an acid, followed by the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to yield the free amine and carbon dioxide.[]

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Handling Volatile 2-Methylpyrrolidine Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with volatile free base forms of 2-methylpyrrolidine derivatives. As a Senior Application Scientist, I've compiled this guide to address the common challenges and questions that arise during the handling, storage, and use of these valuable but often tricky compounds. This resource is designed to provide not just protocols, but also the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for volatile 2-methylpyrrolidine derivatives in their free base form?

A1: Proper storage is critical to maintain the purity and stability of volatile 2-methylpyrrolidine derivatives. Due to their volatility and potential sensitivity, they should be stored in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1] It is recommended to store them in a flammables-designated area.[1] The containers should be tightly sealed to prevent the escape of vapors and the ingress of moisture, as many amines are hygroscopic.[2] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize degradation and loss of material.[3][4]

Q2: I've noticed my 2-methylpyrrolidine derivative has changed color over time. What could be the cause and is it still usable?

A2: Color change in amines is a common sign of degradation, often due to oxidation or reaction with impurities. The free base form of 2-methylpyrrolidine and its derivatives can be sensitive to air and light.[5] The presence of trace acidic impurities can also catalyze degradation and color formation upon prolonged storage.[6]

Before using a discolored sample, it is crucial to assess its purity. Techniques like NMR spectroscopy or GC-MS can help identify the extent of degradation and the nature of the impurities. If the purity is compromised, it is recommended to repurify the compound before use.

Q3: What are the key safety precautions I should take when handling volatile 2-methylpyrrolidine derivatives?

A3: Due to their volatility and potential irritant nature, handling these compounds requires stringent safety measures. Always work in a well-ventilated fume hood.[1][7] Personal protective equipment (PPE) is mandatory and should include chemical-resistant gloves (e.g., butyl rubber), safety goggles with side shields or a face shield, and a lab coat.[8]

Given their flammability, it is essential to avoid sources of ignition. All metal equipment should be grounded to prevent static discharge, which can ignite flammable vapors.[1] An emergency eyewash station and safety shower should be readily accessible.

Experimental Procedures

Q4: I'm having trouble with the purification of my 2-methylpyrrolidine derivative by distillation. The yield is low and I suspect loss of product. What can I do?

A4: The volatility of 2-methylpyrrolidine derivatives (e.g., 2-methylpyrrolidine has a boiling point of 97-99 °C) can indeed lead to significant losses during distillation if not performed carefully. Here are some tips to improve your yield:

-

Use a Vigreux column: A short Vigreux column can improve separation from less volatile impurities without causing significant product holdup.

-

Insulate the distillation apparatus: Wrapping the distillation head and condenser with glass wool or aluminum foil can minimize heat loss and prevent premature condensation and holdup.

-

Control the vacuum: For higher boiling derivatives, vacuum distillation is necessary. However, too high a vacuum can lead to bumping and loss of product into the vacuum line. Use a manometer to carefully control the pressure.

-

Consider steam distillation: For some derivatives, steam distillation can be an effective purification method, especially for separating them from non-volatile inorganic salts.[9]

Q5: My reaction to synthesize an N-substituted 2-methylpyrrolidine is giving me a mixture of products, including the starting material and potentially over-alkylated products. How can I improve the selectivity?

A5: This is a classic challenge when working with secondary amines like 2-methylpyrrolidine. The product of the initial reaction, a tertiary amine, can often be more nucleophilic than the starting secondary amine, leading to further reaction with the electrophile. Here's how to address this:

-

Control the stoichiometry: Use a slight excess of the 2-methylpyrrolidine derivative relative to the electrophile to ensure the electrophile is consumed before significant over-alkylation can occur.

-

Slow addition of the electrophile: Adding the electrophile slowly to the reaction mixture at a controlled temperature can help to favor the desired mono-alkylation product.

-

Choice of base: If the reaction generates an acid byproduct, a non-nucleophilic bulky base (e.g., diisopropylethylamine) can be used to neutralize the acid without competing in the alkylation reaction.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Low reaction yield | 1. Loss of volatile starting material or product during reaction setup or workup. 2. Degradation of the compound due to improper pH or exposure to air/moisture. | 1. Use a reflux condenser with a drying tube or inert gas inlet. Cool the reaction vessel before opening. Use a chilled receiving flask during solvent removal by rotary evaporation. 2. Ensure all solvents and reagents are dry. Run the reaction under an inert atmosphere (N₂ or Ar). During workup, avoid unnecessarily strong acidic or basic conditions if your compound is sensitive. |

| Inconsistent analytical results (e.g., NMR, GC) | 1. Presence of water or other volatile impurities. 2. Degradation of the sample in the analytical solvent. | 1. Dry the sample thoroughly before analysis. Use deuterated solvents from a fresh, sealed bottle. 2. Prepare the sample for analysis immediately before running the experiment. If degradation is suspected, consider derivatization to a more stable form (e.g., a salt) for analysis. |

| Difficulty in removing solvent after workup | The compound may form an azeotrope with the solvent. | Co-evaporate with a different, higher-boiling solvent that does not form an azeotrope with your compound. For example, add toluene and then remove it under reduced pressure. |

| Formation of a salt precipitate during reaction | The amine is reacting with an acidic byproduct. | Add a non-nucleophilic base to the reaction mixture to scavenge the acid as it is formed. |

Experimental Protocols

Protocol 1: Purification of a Volatile 2-Methylpyrrolidine Derivative by Conversion to its Hydrochloride Salt

This protocol is useful for separating the amine from non-basic impurities and for easier handling of a volatile and potentially odorous compound.

-

Dissolution: Dissolve the crude 2-methylpyrrolidine derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in the same solvent (or bubble HCl gas through the solution) with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation of the Salt: Collect the precipitate by vacuum filtration and wash it with cold solvent to remove any remaining impurities.

-

Drying: Dry the salt under vacuum. The resulting solid is typically less volatile and more stable than the free base.

-

Liberation of the Free Base: To recover the purified amine, dissolve the salt in water and add a strong base (e.g., NaOH, K₂CO₃) until the solution is basic (check with pH paper).

-

Extraction: Extract the liberated free base into an organic solvent (e.g., dichloromethane, diethyl ether).

-

Drying and Solvent Removal: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and carefully remove the solvent by rotary evaporation.

Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy

Quantitative NMR (qNMR) can be a powerful tool for determining the purity of your 2-methylpyrrolidine derivative without the need for a dedicated analytical standard of the compound itself.

-

Sample Preparation: Accurately weigh a known amount of your 2-methylpyrrolidine derivative and a known amount of a stable internal standard (e.g., 1,3,5-trimethoxybenzene, maleic anhydride) into an NMR tube. The internal standard should have a simple spectrum with at least one peak that does not overlap with any peaks from your compound or impurities.

-

Dissolution: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, D₂O) to the NMR tube and dissolve the sample completely.

-

NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This typically involves a longer relaxation delay (D1) to ensure complete relaxation of all protons.

-

Data Processing: Process the spectrum and carefully integrate the signals corresponding to your compound and the internal standard.

-

Calculation: The purity of your compound can be calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / W_sample) * (W_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the standard

-

Visualizations

Workflow for Handling and Purifying Volatile 2-Methylpyrrolidine Derivatives

Caption: Workflow for handling volatile 2-methylpyrrolidine derivatives.

Decision Tree for Troubleshooting Low Reaction Yield

Caption: Troubleshooting low reaction yield.

References

-

Chemsrc.com. (2023, February 20). (R)-2-Methyl-pyrrolidine Price from Supplier Brand ThermoFisher. [Link]

-

Organic Syntheses. 2,2-dimethylpyrrolidine. [Link]

-

Cheméo. Chemical Properties of 2-Methylpyrrolidine (CAS 765-38-8). [Link]

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. [Link]

-

Wikipedia. N-Methyl-2-pyrrolidone. [Link]

-

Carl ROTH. Safety Data Sheet: N-Methyl-2-pyrrolidone. [Link]

-

INCHEM. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]

-

PubChem. N-methyl-2-pyrrolidone. [Link]

-

Ataman Kimya. METHYLPYRROLIDONE. [Link]

-

International Chemical Safety Cards (ICSCs). ICSC 0513 - N-METHYL-2-PYRROLIDONE. [Link]

- Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

European Patent Office. EP1720833B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)

-

ACS Publications. (2006, May 3). Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. [Link]

-

Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

-

American Chemical Society. Efficient and Practical Synthesis of (R)-2-Methylpyrrolidine. [Link]

- Google Patents.

-

Taylor & Francis. (2006, November 9). ASYMMETRIC SYNTHESIS OF N-SUBSTITUTED (R)-2-[(PYRROLIDIN-1-YL)METHYL]PYRROLIDINES. [Link]

-

PubMed. Toxic hygroscopic contact reaction to N-methyl-2-pyrrolidone. [Link]

-

York Research Database. Asymmetric synthesis of N-substituted (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidines. [Link]

- Google Patents. WO2017068508A1 - Methods for quantifying n-methyl-2-pyrrolidone.

-

EURL-SRM. Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. [Link]

-

University of Oxford. Quantitative NMR Spectroscopy. [Link]

-

ACS Publications. (2023, May 12). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. [Link]

-

PubMed. Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. [Link]

Sources

- 1. fishersci.es [fishersci.es]

- 2. iris.who.int [iris.who.int]

- 3. fishersci.com [fishersci.com]

- 4. (S)-(+)-2-甲基吡咯烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. N Methyl 2 Pyrrolidone BP Ph Eur USP NF Grade Manufacturers, with SDS [mubychem.com]

- 6. data.epo.org [data.epo.org]

- 7. carlroth.com [carlroth.com]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. Organic Syntheses Procedure [orgsyn.org]

Technical Support Center: Stability of (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine

Executive Summary: The "Stability Paradox"

For researchers working with (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine , "stability" is a dual-faceted concept. You are likely managing two opposing objectives:

-

Preservation: Keeping the acid-labile Boc group intact during workup or HPLC purification.

-

Deprotection: Efficiently removing the Boc group without damaging the quaternary center or trapping the tert-butyl cation.

The Core Insight: This molecule exhibits enhanced Boc stability compared to linear amino acids. The quaternary C2 center creates a "neopentyl-like" steric environment, and the basic pyrrolidine nitrogen (if free) creates an electrostatic repulsion field when protonated. This makes the Boc group kinetically slower to remove than standard N-Boc-Glycine or N-Boc-Alanine.

Critical Thresholds & Chemical Behavior

pH Sensitivity Map

Use this table to determine the safe operating window for your experiments.

| Condition | pH Range | Stability Status | Risk Factor |

| Strongly Acidic | < 1.0 | Labile | Rapid deprotection (TFA, HCl). High risk of tert-butyl cation trapping if scavengers are absent. |

| Moderately Acidic | 2.0 – 4.0 | Metastable | Slow hydrolysis. Stable for minutes at RT, but degrades over hours or with heat. Avoid HPLC with 0.1% TFA if collecting fractions. |

| Weakly Acidic | 4.5 – 6.0 | Stable | Safe for extraction/workup. Recommended buffer zone (e.g., Ammonium Acetate). |

| Neutral/Basic | > 7.0 | Highly Stable | Boc group is robust. Store as free base or neutral solution here. |

The Mechanistic "Shield"

Why is this molecule different from standard Boc-amino acids?

-

Electrostatic Repulsion: In acidic media, the pyrrolidine ring nitrogen (secondary amine, pKa ~11) protonates first. This creates a positively charged ammonium center (

). To remove the Boc group, you must protonate the carbamate carbonyl oxygen.[1][] The existing positive charge on the ring repels the incoming proton, increasing the activation energy for deprotection. -

Neopentyl Sterics: The Boc-amino group is attached to a methylene (-CH2-) which is attached to a quaternary carbon. This steric bulk hinders the solvation of the transition state.

Visualizing the Stability & Deprotection Pathway

The following diagram illustrates the competition between the stable quaternary center and the labile Boc group.

Caption: Mechanistic pathway showing the "Kinetic Trap" at pH 2-5 where the ring is protonated but the Boc group remains intact due to electrostatic repulsion.

Troubleshooting Guide (FAQ)

Issue 1: "I'm losing the Boc group during HPLC purification."

Diagnosis: You are likely using 0.1% TFA (pH ~2) in your mobile phase and concentrating fractions with heat. Corrective Action:

-

Switch Modifiers: Use 0.1% Formic Acid (pH ~2.7, milder) or Ammonium Acetate (pH 4.5).

-

Workup: Neutralize fractions immediately after collection with saturated

or -

Temperature: Do not heat the rotary evaporator bath above 30°C when acidic.

Issue 2: "The Boc group won't come off (Incomplete Deprotection)."

Diagnosis: The "Neopentyl Effect" and electrostatic repulsion are slowing down the reaction. Standard 30-minute TFA treatments may be insufficient. Corrective Action:

-

Increase Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor the bimolecular encounter with acid.

-

Time/Temp: Increase reaction time to 2–4 hours at Room Temperature. Do not heat excessively as this may degrade the pyrrolidine ring.

-

Reagent: Use 4M HCl in Dioxane (anhydrous) instead of TFA. The smaller chloride counter-ion can sometimes improve kinetics over the bulky trifluoroacetate.

Issue 3: "I see a +56 Da impurity in my Mass Spec after deprotection."

Diagnosis: tert-Butylation.[3][4][5][6] The tert-butyl cation generated during deprotection attacked the nucleophilic pyrrolidine nitrogen. Corrective Action:

-

Add Scavengers: You must add a cation scavenger.

-

Recipe: TFA / TIPS (Triisopropylsilane) / Water (95:2.5:2.5).

-

Alternative: TFA / Thioanisole (90:10).

-

Issue 4: "Did I racemize the quaternary center?"

Diagnosis: Unlikely. Explanation: Unlike standard amino acids, your molecule has a methyl group at the alpha-position (C2) instead of a proton. Without an alpha-proton, the standard mechanism of acid-catalyzed racemization (enolization) is chemically impossible. The (2R) stereocenter is robust.

Validated Protocols

Protocol A: Controlled Boc Deprotection (High Yield)

Use this when you need to remove the Boc group cleanly.

-

Preparation: Dissolve 1 mmol of (2R)-2-(Boc-aminomethyl)-2-methylpyrrolidine in 2 mL of DCM (Dichloromethane).

-

Scavenger Addition: Add 100 µL of Triisopropylsilane (TIPS) and 100 µL of water.

-

Why? TIPS scavenges carbocations; water aids in decarboxylation.

-

-

Acid Addition: Slowly add 2 mL of Trifluoroacetic Acid (TFA). Final ratio: DCM:TFA:Scavengers (~1:1:0.1).

-

Reaction: Stir at Room Temperature for 3 hours . (Note: Longer than standard amino acids).

-

Monitoring: Check by TLC (stain with Ninhydrin; product will be purple/blue) or LCMS.

-

Workup: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The product is the TFA salt of the diamine.

Protocol B: Stability Check (HPLC)

Use this to verify if your specific acidic buffer is safe.

-

Sample: Prepare a 1 mg/mL solution of the Boc-compound in your desired buffer (e.g., 0.1% TFA in Water/MeCN).

-

Incubation: Let stand at Room Temperature.

-

Injection: Inject at T=0, T=1h, T=4h, T=24h.

-

Analysis: Monitor the ratio of Peak A (Boc-SM) to Peak B (Deprotected amine).

-

Pass Criteria: >98% Peak A retention after 4 hours.

-

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Boc stability and cleavage conditions).

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341. (Protocol for hindered amines).

-

Karjalainen, A. J., et al. (2020).[7] "Stereoselective Synthesis of Quaternary Proline Analogues." Chemical Reviews. (Discusses the stability and synthesis of 2-methylproline derivatives).

-

Lundt, B. F., et al. (1978). "Removal of acid-labile amino-protecting groups with trifluoroacetic acid-scavenger mechanisms." International Journal of Peptide and Protein Research. (Foundational work on scavenger cocktails).

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Precision Chiral HPLC Guide: Enantiomeric Excess Determination of Pyrrolidines

Executive Summary & Strategic Context

Pyrrolidines serve as the structural backbone for a vast array of pharmaceutical agents, including glycosidase inhibitors and organocatalysts. However, their chiral analysis presents a "stealth" challenge: most simple pyrrolidines lack a UV-active chromophore and possess a secondary amine functionality that causes severe peak tailing on silica-based columns.

This guide moves beyond standard textbook advice, focusing on the specific chemical liabilities of pyrrolidines. It compares the two dominant strategies—Direct Chiral Analysis (using additives) and Derivatization-Based Analysis —providing the experimental rigor required for regulatory submission (CMC sections).

Strategic Decision Matrix: Direct vs. Indirect Analysis

Before selecting a column, you must choose a strategy based on your analyte's structure.

| Feature | Direct Chiral HPLC | Derivatization + Chiral HPLC |

| Primary Use Case | Pyrrolidines with existing chromophores (e.g., aryl groups). | "Invisible" pyrrolidines (e.g., proline, 3-hydroxypyrrolidine). |

| Pros | No sample prep artifacts; faster throughput; non-destructive. | Introduces strong UV chromophore; reduces amine basicity (better peak shape). |

| Cons | Requires mobile phase additives (DEA/TFA) to suppress tailing; limited detection sensitivity. | Risk of kinetic resolution (racemization) during reaction; longer prep time. |

| Verdict | Preferred if detection allows. | Mandatory for aliphatic pyrrolidines. |

Method A: Direct Chiral HPLC (Polysaccharide Phases)[1][2]

The "Big Four" Column Comparison

For nitrogen-containing heterocycles like pyrrolidines, polysaccharide-based stationary phases are the industry standard due to their broad selectivity.

| Column Type | Selector | Mechanism | Best For |

| Chiralpak AD-H / IA | Amylose tris(3,5-dimethylphenylcarbamate) | Helical grooves, H-bonding, | First Choice. Excellent for bulky pyrrolidines with aromatic substituents. |

| Chiralcel OD-H / IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Linear rigid cavities | Complementary to AD. Often resolves if AD fails. |

| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Chlorinated interaction (stronger H-bond donor) | "Problem Solver" for polar pyrrolidines that tail on AD/OD. |

| Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | Meta-chloro/methyl blend | Newer generation; high success rate for secondary amines. |

Expert Insight:

-

Coated Columns (AD/OD): Higher loading capacity but strictly limited to Alkane/Alcohol mobile phases. DO NOT use DCM, THF, or Acetone.

-

Immobilized Columns (IA/IB/IC): Robust. Allow "non-standard" solvents (THF, DCM) which can dramatically alter selectivity by changing the helical pitch of the polymer.

Mobile Phase Engineering for Amines

Free pyrrolidines will interact with residual silanols on the silica support, causing peak tailing. You must passivate the column surface.

-

Basic Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA).

-

Acidic Additive: If the pyrrolidine is amphoteric (e.g., amino acid), use 0.1% Trifluoroacetic acid (TFA).

-

The "Double Additive" Trick: For stubborn zwitterions, use 0.1% DEA + 0.1% TFA (forming a volatile salt in situ) to sharpen peaks.

Method B: Derivatization Protocols (The "Chromophore Tag")

When the pyrrolidine lacks UV absorbance, derivatization is necessary. The FMOC (Fluorenylmethyloxycarbonyl) and 3,5-DNB (Dinitrobenzoyl) groups are superior choices because they add significant aromatic surface area, enhancing chiral recognition on polysaccharide columns.

Experimental Protocol: FMOC Derivatization

This protocol ensures complete reaction without inducing racemization.

Reagents:

-

Analyte: Pyrrolidine sample (approx. 1 mg)[1]

-

Reagent: FMOC-Cl (9-Fluorenylmethyl chloroformate)

-

Base: Sodium Bicarbonate (

) -

Solvent: Water / Acetone (1:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve 1 mg of pyrrolidine in 0.5 mL of 5% aqueous

. -

Addition: Add 0.5 mL of FMOC-Cl solution (5 mg/mL in acetone) dropwise.

-

Reaction: Vortex for 30 seconds. Let stand at ambient temperature for 15 minutes. (Monitor by TLC to ensure completion).

-

Quench: Add 10

L of ethanolamine to scavenge excess FMOC-Cl (prevents ghost peaks). -

Extraction: Add 1 mL Ethyl Acetate and 0.5 mL 1M HCl. Vortex and separate the organic layer.

-

Analysis: Inject 5

L of the organic layer onto the Chiralpak AD-H or IA column.

Why this works: The FMOC group provides a strong

Comparative Performance Data

The following table summarizes typical separation metrics for a model compound, 3-aminopyrrolidine derivatives , comparing different stationary phases.

| Analyte Derivatization | Column | Mobile Phase | Notes | ||

| Free Amine | Chiralpak AD-H | Hex/IPA/DEA (90:10:0.1) | 1.12 | 1.2 (Partial) | Severe tailing; low sensitivity. |

| N-Boc | Chiralpak AD-H | Hex/IPA (95:5) | 1.25 | 2.8 (Baseline) | Good separation; Boc lacks strong UV, requires 210 nm. |

| N-FMOC | Chiralpak IA | Hex/DCM/MeOH (50:40:10) | 1.45 | 5.2 (High) | Best Method. DCM swells the polymer, enhancing recognition. |

| N-3,5-DNB | Chiralcel OD-H | Hex/EtOH (80:20) | 1.38 | 4.1 (Baseline) | Excellent alternative if AD/IA fails. |

Visualizing the Method Development Workflow

The following diagram outlines the logical flow for developing a chiral method for a new pyrrolidine substrate.

Caption: Decision tree for chiral method development, prioritizing derivatization for non-UV active pyrrolidines and additive screening for peak shape.

Troubleshooting & Self-Validation

To ensure Trustworthiness in your data, every chiral method must pass these self-validation checks:

-

The Racemate Test: Always inject the racemic mixture first. If you cannot separate the racemate, you cannot determine ee%.

-

The "Ghost Peak" Check: Inject the derivatizing reagent blank (e.g., FMOC-Cl + solvent). Derivatizing agents often hydrolyze to form peaks that can co-elute with enantiomers.

-

Solubility Mismatch: If using Normal Phase (Hexane), ensure your derivatized sample is not dissolved in pure MeOH/Acetonitrile, or the solvent plug will distort the peak shape. Dissolve in Mobile Phase.

-

Temperature Effects: Chiral separations are enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C) often dramatically increases resolution (

) by "freezing" the chiral selector's conformation.

References

-

BenchChem. (2025).[1][2] A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem Technical Guides. Link

-

De Klerck, K., et al. (2014).[3] Pharmaceutical enantiomer resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. Journal of Chromatography A, 1328, 85–97.[3] Link

-

Chromatography Online. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Link

-

Mizuno, H., & Toyo'oka, T. (2002). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent. Journal of Chromatography A. Link

-

Chiral Technologies. (2025). Chiral Selector Application Guide: Polysaccharide Phases. Daicel Corporation. Link

Sources

A Comparative Guide to the Crystal Structure Analysis of 2,2-Disubstituted Pyrrolidine Salts

Introduction: The Strategic Importance of the 2,2-Disubstituted Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of modern medicinal chemistry, appearing in a significant fraction of FDA-approved drugs.[1] Its prevalence stems from its ability to introduce three-dimensionality and stereochemical complexity into molecules, which is crucial for specific interactions with biological targets.[2] Among its many variations, the 2,2-disubstituted pyrrolidine motif presents a unique opportunity for drug design. The introduction of a quaternary stereocenter at the C2 position creates a rigid, conformationally constrained scaffold that can precisely orient pharmacophoric groups in three-dimensional space.[1]

The properties of these molecules, particularly in their solid-state salt forms, are dictated by their crystal structure. Factors such as solubility, stability, and bioavailability are intrinsically linked to the molecule's conformation and the way it packs within a crystal lattice. This guide provides an in-depth comparison of the methodologies used to determine these structures, moving from the foundational step of crystallization to the definitive analysis by single-crystal X-ray diffraction. We will explore the causal relationships between experimental choices, the resulting structural data, and the interpretation of that data through the lens of non-covalent interactions and theoretical modeling, offering a holistic framework for researchers in drug development.

Part 1: From Solution to Solid - A Comparative Analysis of Crystallization Techniques